![molecular formula C25H28O6 B12436946 2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436946.png)
2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
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Overview
Description
2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of multiple hydroxyl groups and a chromen-4-one core, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen-4-one core, followed by the introduction of the dimethylocta-2,6-dienyl group and the hydroxyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chromen-4-one core can interact with enzymes and receptors. These interactions contribute to the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,7-Dimethylocta-2,6-dienyl)-5-(2-phenylethyl)benzene-1,3-diol
- Phenol, 2-(3,7-dimethylocta-2,6-dienyl)-
- (E)-3,7-dimethylocta-2,6-dienyl 2-methylbutyrate
Uniqueness
Compared to similar compounds, 2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one stands out due to its unique combination of hydroxyl groups and the chromen-4-one core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one, also known as Nymphaeol A or Propolin C, is a flavonoid derivative notable for its diverse biological activities. Its structure includes a geranylated moiety, which is pivotal for its biological efficacy.
Chemical Structure
The molecular formula of this compound is C25H28O6 with a molecular weight of approximately 424.49 g/mol. The presence of hydroxyl groups and the geranylated side chain contribute to its unique properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Nymphaeol A. It has been shown to exhibit significant anti-proliferative effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung adenocarcinoma), and others.
- Mechanism of Action : The compound induces apoptosis and inhibits migration and invasion of cancer cells. It acts by modulating key signaling pathways involved in cell survival and proliferation.
Table 1: Anticancer Activity of Nymphaeol A
Cell Line | Concentration (µM) | Effect | Reference |
---|---|---|---|
A549 | 5–20 | Anti-proliferative | |
HCC827 | 5–20 | Inhibition of invasion | |
DU145 | 50 | Induction of apoptosis |
Anti-inflammatory Effects
Nymphaeol A has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases.
- Mechanism : It appears to inhibit NF-kB signaling pathways, which are crucial in the inflammatory response.
Antioxidant Activity
The compound exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is essential for preventing cellular damage and may contribute to its anticancer effects.
Study on Lung Cancer Cells
In a study assessing the effects of Nymphaeol A on lung cancer cells (A549), researchers found that treatment with concentrations ranging from 5 to 20 µM led to a significant reduction in cell viability and induced apoptosis through caspase activation. The study concluded that Nymphaeol A could serve as a promising therapeutic agent for lung cancer treatment.
Study on Breast Cancer Cells
Another investigation focused on the impact of Nymphaeol A on breast cancer cell lines. Results indicated that the compound inhibited cell migration and invasion at concentrations as low as 10 µM, highlighting its potential as an anti-metastatic agent.
Properties
IUPAC Name |
2-[5-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHZVPRFLHEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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